4-Chloro-2,3-difluorophenylboronic acid chemical structure and formula
4-Chloro-2,3-difluorophenylboronic acid chemical structure and formula
An In-Depth Technical Guide to 4-Chloro-2,3-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2,3-difluorophenylboronic acid is a halogenated arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring both chloro and difluoro groups on the phenyl ring, imparts distinct electronic properties and steric influences. These characteristics make it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its applications in the synthesis of complex organic molecules, with a focus on its relevance to drug discovery and materials science.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of contemporary organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, most commonly to create biaryl or substituted aromatic structures, which are prevalent motifs in many pharmaceuticals, agrochemicals, and advanced materials.[1][2] The versatility and functional group tolerance of boronic acids make them indispensable tools for medicinal chemists.[3]
The specific substituents on the phenyl ring dramatically influence the reactivity and properties of the final products. Halogen atoms, such as chlorine and fluorine, are of particular interest. Chlorine can alter a molecule's conformation and metabolic stability, while fluorine is known to enhance properties like binding affinity, metabolic stability, and bioavailability.[4][5] 4-Chloro-2,3-difluorophenylboronic acid combines these features, offering a unique scaffold for introducing a precisely functionalized aromatic ring into a target molecule.
Chemical Structure and Physicochemical Properties
The defining feature of 4-Chloro-2,3-difluorophenylboronic acid is the arrangement of its substituents. The chlorine atom at the 4-position and the fluorine atoms at the 2- and 3-positions create a specific electronic environment that influences the reactivity of the boronic acid group and its performance in coupling reactions.
Chemical Structure
Caption: Chemical Structure of 4-Chloro-2,3-difluorophenylboronic acid.
Core Properties
The fundamental properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BClF₂O₂ | [6] |
| Molecular Weight | 192.36 g/mol | [6] |
| CAS Number | 1160561-28-3 | [6] |
| Appearance | Typically a white to off-white solid | [1] |
| Purity | Commercially available up to 98% | [6] |
Synthesis and Purification
Arylboronic acids are commonly synthesized via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol describes a representative synthesis adapted from established methods for preparing substituted phenylboronic acids from the corresponding aryl halide.[7][8]
Causality Behind Experimental Choices:
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Starting Material: 1-Bromo-4-chloro-2,3-difluorobenzene is the logical precursor. The bromine atom is more reactive towards lithium-halogen exchange than the chlorine atom, allowing for regioselective formation of the organolithium intermediate.
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Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will be quenched by any protic source, such as water. Therefore, all glassware must be flame-dried and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
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Low Temperature: The lithium-halogen exchange and the subsequent reaction with trimethyl borate are highly exothermic. Running the reaction at -78 °C (a dry ice/acetone bath) is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the organolithium intermediate.
-
Electrophile: Trimethyl borate serves as the boron source. The boron atom is electrophilic and is readily attacked by the nucleophilic carbon of the aryl-lithium species.
-
Acidic Workup: The initial product is a borate ester. Acidic hydrolysis (e.g., with HCl) is required to convert the ester into the final boronic acid.
Synthetic Workflow Diagram
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (R¹-X).
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Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.
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Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. [2]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Chloro-2,3-difluorophenylboronic acid and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. [9][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [9][11]* Storage: Store in a tightly sealed container in a cool, dry place. It should be kept under an inert atmosphere (nitrogen or argon) to prevent degradation, as some boronic acids can be sensitive to air and moisture. [12]* Toxicity: Phenylboronic acids are generally classified as irritants. They may cause skin, eye, and respiratory irritation. [11][12]Consult the specific Safety Data Sheet (SDS) for detailed hazard information. [13]
Conclusion
4-Chloro-2,3-difluorophenylboronic acid is a sophisticated and highly useful building block for organic synthesis. Its specific halogenation pattern provides chemists and drug development professionals with a powerful tool to introduce precisely functionalized aromatic rings into complex molecules. A thorough understanding of its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials. The self-validating nature of the described synthetic protocols, grounded in well-established organometallic principles, ensures reliable access to this valuable reagent.
References
-
Alichem. (n.d.). 4-Chloro-2,3-difluorophenylboronic acid. Retrieved from Alichem. [Link]
-
PubChem. (n.d.). (4-Chloro-2,3,5,6-tetrafluorophenoxy)boronic acid. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from PubChem. [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from LookChem. [Link]
-
Organic Syntheses. (n.d.). Procedure for Suzuki-Miyaura cross-coupling. Retrieved from Organic Syntheses. [Link]
-
Soundararajan, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
-
Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
-
Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
-
Tota, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. lookchem.com [lookchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. 4-Chloro-3-(trifluoromethyl)phenylboronic acid | 176976-42-4 [amp.chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
